molecular formula C4H5NOS B14332123 3,4-Dihydro-2H-1,3-thiazin-2-one CAS No. 106084-44-0

3,4-Dihydro-2H-1,3-thiazin-2-one

Cat. No.: B14332123
CAS No.: 106084-44-0
M. Wt: 115.16 g/mol
InChI Key: IDYNQXIZKKRBHF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,3-thiazin-2-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,3-thiazin-2-one can be achieved through several methods. One common approach involves the reaction of 1,3-isothiocyanato ketones with mineral acids. This reaction forms 3,4-dihydro-2H-1,3-thiazin-2-ones or their mixtures with 6-alkylidenetetrahydro-1,3-thiazin-2-ones . Another method involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of excess potassium carbonate in DMF at reflux .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,3-thiazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 3,4-dihydro-2H-1,3-thiazin-4-one derivatives has been studied, leading to the formation of different products .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include mineral acids, oxidizing agents, and bases. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can lead to the formation of pyrimidin-4-one and thieno[2,3-d]pyrimidin-4-one derivatives .

Scientific Research Applications

3,4-Dihydro-2H-1,3-thiazin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and antitumor agents . Additionally, it has applications in the development of new materials and pharmaceuticals .

Comparison with Similar Compounds

Properties

CAS No.

106084-44-0

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

IUPAC Name

3,4-dihydro-1,3-thiazin-2-one

InChI

InChI=1S/C4H5NOS/c6-4-5-2-1-3-7-4/h1,3H,2H2,(H,5,6)

InChI Key

IDYNQXIZKKRBHF-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC(=O)N1

Origin of Product

United States

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